2-({3-benzyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-fluorophenyl)acetamide
Description
This compound belongs to the thieno[3,2-d]pyrimidin-4-one class, characterized by a fused thiophene-pyrimidine core. Key structural features include a 3-benzyl group, a 6-methyl substituent on the thieno-pyrimidine ring, and a sulfanyl-linked acetamide moiety substituted with a 3-fluorophenyl group.
Properties
IUPAC Name |
2-[(3-benzyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN3O2S2/c1-14-10-18-20(30-14)21(28)26(12-15-6-3-2-4-7-15)22(25-18)29-13-19(27)24-17-9-5-8-16(23)11-17/h2-9,11,14H,10,12-13H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDVQFLFSAWBBIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(S1)C(=O)N(C(=N2)SCC(=O)NC3=CC(=CC=C3)F)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-({3-benzyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-fluorophenyl)acetamide typically involves multiple steps, including the formation of the thieno[3,2-d]pyrimidine core and subsequent functionalization. The synthetic route may involve:
Formation of the Thieno[3,2-d]pyrimidine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Functionalization: Introduction of the benzyl, methyl, and fluorophenyl groups through various organic reactions such as alkylation, acylation, and substitution reactions.
Industrial production methods would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The thieno[3,2-d]pyrimidine core can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the functional groups attached to the core structure.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzyl and fluorophenyl positions.
Common reagents and conditions for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
This compound is of particular interest in the development of new therapeutic agents due to its unique structural features, which include a thieno[3,2-d]pyrimidine core and a sulfanyl group. These characteristics contribute to its potential biological activities:
- Antimicrobial Activity : Research indicates that thienopyrimidine derivatives exhibit antimicrobial properties. The sulfanyl group may enhance the compound's interaction with microbial targets, making it a candidate for further studies in antimicrobial drug development.
- Anticancer Properties : Preliminary studies suggest that compounds within this class may inhibit cancer cell proliferation. The mechanism of action could involve targeting specific enzymes or pathways involved in tumor growth .
Chemical Synthesis and Reactions
The synthesis of this compound typically involves multi-step organic reactions. Key reaction types include:
- Oxidation and Reduction : The compound can undergo oxidation to form sulfoxides or sulfones using reagents like hydrogen peroxide. Reduction reactions can convert carbonyl groups to alcohols using lithium aluminum hydride.
- Substitution Reactions : The presence of reactive functional groups allows for various substitution reactions that can modify the compound's properties and enhance its biological activity.
Biological Studies
Recent advancements in biological research have highlighted the compound's potential applications:
- Enzyme Inhibition : Studies suggest that the compound may act as an inhibitor for specific enzymes involved in disease processes, offering a pathway for therapeutic intervention in conditions such as cancer and infections .
- Receptor Interaction : The compound is being investigated for its ability to interact with various receptors, potentially leading to new treatments for diseases that involve receptor dysregulation .
Industrial Applications
Beyond medicinal uses, this compound has potential applications in industrial chemistry:
- Material Science : Its unique chemical structure allows it to be utilized as a building block for synthesizing new materials with specific properties, such as polymers and coatings.
Case Studies and Research Findings
Several studies have documented the efficacy of thienopyrimidine derivatives similar to this compound:
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thieno[3,2-d]pyrimidine core is known to interact with various biological targets, potentially inhibiting or modulating their activity. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analogues
The closest structural analogue is 2-[(4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide (ZINC2719705, ECHEMI ID: 686770-77-4) . Both compounds share the thieno[3,2-d]pyrimidin-4-one scaffold but differ in substituents:
- The 6-methyl group may impose steric hindrance, altering the ring conformation and binding pocket interactions. The 3-fluorophenyl acetamide in the target compound offers moderate electron-withdrawing effects, whereas the 3-trifluoromethylphenyl in ZINC2719705 provides stronger electronegativity, which could enhance hydrogen-bonding interactions with target proteins .
Chromen-Pyrimidine Hybrids
A less structurally related but functionally relevant analogue is 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide (Example 53, Patent ID: 1201300459) . This compound features a chromen-pyrimidine core and a pyrazolo[3,4-d]pyrimidine moiety, diverging significantly in scaffold but sharing fluorinated aryl groups.
- Functional Insights :
- The chromen-pyrimidine hybrid in Example 53 demonstrates the role of fluorine substitution in enhancing metabolic stability, a trait that may extend to the 3-fluorophenyl group in the target compound.
- The higher molecular weight of Example 53 suggests increased complexity, which could correlate with improved target specificity but reduced pharmacokinetic properties .
Research Findings and Trends
Substituent-Driven Properties
- Lipophilicity : Benzyl and trifluoromethyl groups increase logP values, favoring membrane permeability but risking solubility issues. The target compound’s benzyl group may strike a balance between permeability and solubility compared to ZINC2719705’s trifluoromethyl .
- Electronic Effects: Fluorine and trifluoromethyl groups modulate electron density, influencing binding to targets like kinases or G-protein-coupled receptors.
Biological Activity
The compound 2-({3-benzyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-fluorophenyl)acetamide is a thienopyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- A thieno[3,2-d]pyrimidine core.
- A sulfanyl group.
- An acetamide moiety.
This unique combination of functional groups is believed to contribute to its diverse biological activities. The molecular formula is with a molecular weight of approximately 365.44 g/mol.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in various metabolic pathways.
- Receptor Modulation : It might modulate the activity of receptors associated with cellular signaling processes.
Further biochemical studies are necessary to elucidate these mechanisms fully and identify specific targets involved in its action .
Anticancer Activity
Recent studies have indicated that compounds similar to this thienopyrimidine derivative exhibit significant anticancer properties. For example:
- Cytotoxicity Testing : The compound was tested against various cancer cell lines such as HCT116 (colon cancer), HepG2 (liver cancer), and MCF-7 (breast cancer). Preliminary results showed promising cytotoxic effects, with IC50 values ranging from 1.1 µM to 3.3 µM for different cell lines .
| Cell Line | IC50 Value (µM) |
|---|---|
| HCT116 | 1.1 |
| Huh-7 | 1.6 |
| MCF-7 | 3.3 |
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties. In vitro tests against various bacterial strains revealed:
- Minimum Inhibitory Concentration (MIC) values indicating effective inhibition against pathogens such as Klebsiella pneumoniae and Escherichia coli.
| Pathogen | MIC Value (µg/mL) |
|---|---|
| Klebsiella pneumoniae | 32 |
| Escherichia coli | 28 |
Case Studies
In a study focused on the synthesis and evaluation of thienopyrimidine derivatives, the compound exhibited enhanced biological activity compared to standard treatments. The presence of specific substituents on the aromatic ring was found to significantly influence its efficacy against fungal strains like Fusarium oxysporum and Aspergillus niger .
Q & A
Q. What are the established synthetic routes for this compound, and what key parameters influence yield optimization?
The synthesis of thieno[3,2-d]pyrimidine derivatives typically involves nucleophilic substitution or coupling reactions. For example, a related pyrimidine derivative was synthesized by reacting a fluoropyrimidine intermediate with an acetamide derivative in N-methylpyrrolidone (NMP) at 120°C for 16 hours, followed by purification via column chromatography (CH₂Cl₂/MeOH) . Key parameters affecting yield include:
- Solvent choice : Polar aprotic solvents like NMP enhance reaction efficiency.
- Temperature : Elevated temperatures (e.g., 120°C) accelerate nucleophilic substitution.
- Purification : Gradient elution in column chromatography improves separation of byproducts.
Q. How can researchers confirm the structural integrity of this compound through spectroscopic and crystallographic methods?
Structural validation requires a multi-technique approach:
- NMR : ¹H/¹³C NMR identifies proton environments and carbon frameworks (e.g., benzyl, fluorophenyl, and thienopyrimidine moieties).
- Mass spectrometry : High-resolution MS confirms molecular weight (e.g., C₂₂H₁₉ClFN₅O₄ in a related compound) .
- X-ray crystallography : Crystal structures of analogous compounds (e.g., N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide) reveal bond angles, dihedral angles, and packing interactions .
Advanced Research Questions
Q. What strategies are recommended for resolving contradictions in reported biological activities of thieno[3,2-d]pyrimidine derivatives?
Contradictions in bioactivity data may arise from assay variability or structural modifications. Methodological solutions include:
- Comparative bioassays : Test compounds under standardized conditions (e.g., cell lines, incubation times).
- Structural analogs : Synthesize derivatives with systematic substituent changes (e.g., replacing 3-fluorophenyl with 4-fluorophenyl) to isolate activity drivers .
- In silico analysis : Molecular docking (e.g., using AutoDock Vina) predicts binding modes to targets like kinases or proteases, reconciling divergent experimental results .
Q. How can computational modeling be integrated with experimental data to predict binding affinity to enzyme targets?
A hybrid workflow is recommended:
Molecular docking : Screen the compound against target enzymes (e.g., tyrosine kinases) using software like Schrödinger Suite.
MD simulations : Run 100-ns simulations (e.g., GROMACS) to assess binding stability and identify key interactions (e.g., hydrogen bonds with catalytic residues).
Experimental validation : Compare computational predictions with in vitro IC₅₀ values from kinase inhibition assays .
Q. What experimental designs are optimal for structure-activity relationship (SAR) studies of this compound?
| Substituent Variation | Biological Assay | Key Metrics |
|---|---|---|
| Benzyl group (3-position) | Cytotoxicity (MCF-7) | IC₅₀, selectivity index |
| Sulfanyl linker | Enzyme inhibition | Ki, binding kinetics |
| Fluorophenyl moiety | Solubility/logP | HPLC, shake-flask |
Systematic SAR requires:
- Parallel synthesis : Generate analogs with single-point modifications.
- High-throughput screening : Use 96-well plates for rapid activity profiling.
- ADMET profiling : Assess permeability (Caco-2 assays) and metabolic stability (microsomal incubation) .
Data Contradiction Analysis
Q. How should researchers address discrepancies in solubility and stability data for this compound?
Contradictory solubility/stability reports may stem from:
- pH-dependent ionization : Measure solubility in buffers (pH 1.2–7.4) using UV-Vis spectroscopy.
- Degradation pathways : Conduct forced degradation studies (e.g., heat, light, oxidation) with HPLC monitoring .
- Crystallinity : Compare amorphous vs. crystalline forms via DSC and PXRD to identify stability differences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
